Structural Differentiation: Phenyl Spacer Between Benzothiazole and Carboxamide Nitrogen Creates a Topologically Unique Pharmacophore
The target compound features a 2-(1,3-benzothiazol-2-yl)phenyl substituent on the carboxamide nitrogen, introducing an ortho-substituted phenyl spacer between the benzothiazole and the chromone core. This contrasts with the key comparator N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 67733-18-0), in which the benzothiazole is directly fused to the amide nitrogen without a phenyl spacer . Molecular weight comparison: target compound MW = 398.4 g/mol vs. comparator MW = 322.3 g/mol, a difference of 76.1 g/mol attributable to the phenyl spacer . The conformational flexibility and extended π-system introduced by the 2-phenylbenzothiazole motif is known to influence target binding geometry; in related 2-arylbenzothiazole pharmacophores, the aryl substituent at the benzothiazole 2-position modulates both kinase inhibition potency and selectivity [1].
| Evidence Dimension | Molecular topology and substituent connectivity at the amide nitrogen |
|---|---|
| Target Compound Data | N-[2-(1,3-benzothiazol-2-yl)phenyl] substituent; MW = 398.4 g/mol; rotatable bonds = 4 (estimated) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl) substituent (CAS 67733-18-0); MW = 322.3 g/mol; rotatable bonds = 2 (estimated) |
| Quantified Difference | ΔMW = 76.1 g/mol; additional phenyl spacer adds ~2 rotatable bonds and extends the linker length by ~4.3 Å |
| Conditions | Structural comparison based on chemical formulae and published synthetic routes |
Why This Matters
The phenyl spacer fundamentally alters the 3D pharmacophore, which in chromone-2-carboxamide SAR is the primary determinant of adenosine receptor subtype selectivity—directly impacting which screening panels a procurement decision should target.
- [1] Sethiya A, Sahiba N, Agarwal S. Current advances in the synthetic strategies of 2-arylbenzothiazole. Current Organic Chemistry. 2020;24(24):2808-2847. View Source
